((1a,3a,4a)-3,4-Difluorocyclopentyl)methanol
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Overview
Description
((1a,3a,4a)-3,4-Difluorocyclopentyl)methanol: is a fluorinated cyclopentane derivative. This compound is characterized by the presence of two fluorine atoms attached to the cyclopentane ring and a methanol group. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1a,3a,4a)-3,4-Difluorocyclopentyl)methanol typically involves the fluorination of cyclopentane derivatives followed by the introduction of a methanol group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the fluorination process.
Chemical Reactions Analysis
Types of Reactions: ((1a,3a,4a)-3,4-Difluorocyclopentyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative without the methanol group.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) in the presence of a base.
Major Products Formed:
Oxidation: Formation of difluorocyclopentyl aldehyde or difluorocyclopentyl carboxylic acid.
Reduction: Formation of difluorocyclopentane.
Substitution: Formation of azido or thiol-substituted cyclopentyl derivatives.
Scientific Research Applications
Chemistry: ((1a,3a,4a)-3,4-Difluorocyclopentyl)methanol is used as a building block in organic synthesis
Biology: In biological research, fluorinated compounds are often used as probes or tracers due to their ability to interact with biological molecules in unique ways. ((1a,3a,4a)-3,4-D
Properties
Molecular Formula |
C6H10F2O |
---|---|
Molecular Weight |
136.14 g/mol |
IUPAC Name |
(3,4-difluorocyclopentyl)methanol |
InChI |
InChI=1S/C6H10F2O/c7-5-1-4(3-9)2-6(5)8/h4-6,9H,1-3H2 |
InChI Key |
XWOKUVQCAHEQNX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(C1F)F)CO |
Origin of Product |
United States |
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